1-Ethyl-5-iminoimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
1-ethyl-5-iminoimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-3(6)4(9)7-5(8)10/h6H,2H2,1H3,(H,7,9,10) |
InChI Key |
UXYHFGGFFJMRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=N)C(=O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 5 Iminoimidazolidine 2,4 Dione and Analogues
Classical and Contemporary Approaches to the Imidazolidine-2,4-dione Ring System
The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins (imidazolidine-2,4-diones). This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or ketone) with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgencyclopedia.pub The reaction can also commence from cyanohydrins. wikipedia.org
The generally accepted mechanism proceeds through the initial formation of an aminonitrile intermediate. This intermediate then reacts with carbon dioxide, generated from the ammonium carbonate, to form a cyano-carbamic acid. Subsequent intramolecular cyclization leads to a 5-imino-oxazolidin-2-one, which then rearranges to the final hydantoin (B18101) product. wikipedia.orgalfa-chemistry.com An alternative pathway suggests the formation of a 4-imino-2-oxoimidazolidine intermediate, which is then hydrolyzed to the corresponding hydantoin. mdpi.com
The stereochemical outcome of the Bucherer-Bergs reaction is often thermodynamically controlled. For instance, in the reaction of 4-tert-butylcyclohexanone (B146137), the major product formed has the C-4 carbonyl group of the imidazolidine-2,4-dione ring in the less sterically hindered equatorial position. mdpi.comnih.gov However, the stereoselectivity can be influenced by the reaction conditions and the substrate. In some cases, a mixture of stereoisomers is obtained. wikipedia.org For example, the reaction of 4-tert-butylcyclohexanone can yield a major α-isomer and a minor β-isomer. researchgate.netcdnsciencepub.com The differing stereochemical courses can often be rationalized by a detailed analysis of the reaction mechanisms. researchgate.netcdnsciencepub.com
| Starting Material | Reagents | Product | Stereochemical Outcome | Reference |
| Ketone/Aldehyde | (NH₄)₂CO₃, KCN/NaCN | 5,5-Disubstituted Hydantoin | Often thermodynamically controlled | wikipedia.orgencyclopedia.pub |
| 4-tert-Butylcyclohexanone | (NH₄)₂CO₃, KCN | Spirohydantoin | Major isomer with equatorial C=O | mdpi.comnih.gov |
| 4-Benzoyloxycyclohexanone | (NH₄)₂CO₃, KCN | Spirohydantoin | Major α-isomer | researchgate.netcdnsciencepub.com |
| Tropinone | Bucherer-Bergs reagents | Tropane-3-spiro-5′-hydantoin | α-isomer with equatorial C=O | researchgate.net |
Condensation reactions provide a direct and versatile route to the imidazolidine-2,4-dione scaffold. A common approach involves the reaction of an α-amino acid with an isocyanate or isothiocyanate. nih.govresearchgate.net For example, various N-3 and C-5 substituted imidazolidine-2,4-diones and their 2-thioxo analogues have been synthesized from C-phenylglycine derivatives and phenyl isocyanate or phenyl isothiocyanate, with yields often ranging from 70–74%. nih.govresearchgate.net
Another strategy is the Knoevenagel condensation of imidazolidine-2,4-dione with aldehydes, followed by further modifications to introduce diversity at different positions of the heterocyclic ring. asianpubs.org For instance, 5-(p-hydroxybenzal)hydantoin can be synthesized and subsequently alkylated to produce a variety of derivatives. asianpubs.org
Three-component condensation reactions have also been developed, offering an efficient one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. researchgate.net These methods often utilize in situ generated intermediates to streamline the synthetic process. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| C-Phenylglycine derivatives | Phenyl isocyanate | N-3 and C-5 substituted imidazolidine-2,4-diones | 70-74% | nih.govresearchgate.net |
| C-Phenylglycine derivatives | Phenyl isothiocyanate | N-3 and C-5 substituted 2-thioxoimidazolidin-4-ones | 70-74% | nih.govresearchgate.net |
| Imidazolidine-2,4-dione | p-Hydroxybenzaldehyde | 5-(p-Hydroxybenzal)hydantoin | 79.5% | asianpubs.org |
| trans-(R,R)-Diaminocyclohexane derived diamine | Carbonyldiimidazole | 1,3-Disubstituted imidazolidin-2-one | 55-81% | researchgate.net |
Intramolecular cyclization is a key step in many synthetic routes to imidazolidine-2,4-diones. One common strategy involves the acylation of an amide followed by a cyclization reaction to form the N1-substituted imidazolidine-2,4-dione ring. asianpubs.org For instance, starting from an appropriate amide, acylation with ethyl 2-chloroacetate followed by cyclization with sodium hydride in DMF can afford the desired N1-substituted products. asianpubs.org
Another approach utilizes the intramolecular cyclization of urea (B33335) derivatives. The substitution pattern of the final imidazolidin-2-one can be controlled by the reaction conditions. nih.gov Organoselenium-induced intramolecular cyclization has also been employed to synthesize fused bicyclic hydantoin derivatives. ceon.rs
Furthermore, the treatment of resin-bound amino-benzimidazoles with 1,1'-carbonyldiimidazole (B1668759) or 1,1'-thiocarbonyldiimidazole (B131065) can lead to the formation of hydantoins and thiohydantoins, respectively, through an intramolecular cyclization process. nih.gov
Ring expansion reactions offer an alternative and powerful strategy for the synthesis of heterocyclic systems, including iminoimidazolidines. rsc.orgnih.gov For example, the reaction of trans-aziridine-2-carboxylates with isothiocyanates can lead to the formation of imidazolidine (B613845) derivatives. In the absence of a catalyst, this reaction can produce trans-imidazolidine-2-thiones. acs.org
However, the presence of a Lewis acid catalyst, such as zinc tetrafluoroborate, can alter the reaction pathway, leading to the formation of cis-2-iminothiazolidines or cis-thiazolidine-2-iminium tetrafluoroborates. acs.org This highlights the critical role of the catalyst in directing the regioselectivity and stereoselectivity of the ring expansion process. The stereoselective [3+2] cycloaddition of N-H- and N-sulfonylaziridines with isothiocyanates has also been shown to be an effective method for synthesizing highly enantioenriched iminothiazolidines. acs.org
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govchemicaljournals.com This technology relies on the efficient heating of polar molecules and ions through dielectric heating. nih.gov
MAOS has been successfully applied to the synthesis of various imidazole (B134444) and imidazolidine derivatives. nih.govnih.gov For example, the synthesis of imidazoline-palmitic derivatives has been achieved in significantly shorter reaction times using MAOS compared to conventional reflux and Dean-Stark methods. researchgate.netresearchgate.net While the yield from MAOS may sometimes be slightly lower than conventional methods, the dramatic reduction in reaction time often makes it a more efficient approach. researchgate.net Microwave irradiation has also been used for the synthesis of trisubstituted imidazoles and other fused imidazole systems, often in solvent-free conditions, which aligns with the principles of green chemistry. nih.govacs.org
| Reaction | Method | Reaction Time | Yield | Reference |
| Imidazoline-palmitic derivative synthesis | MAOS | 11 min | 87.74% | researchgate.netresearchgate.net |
| Imidazoline-palmitic derivative synthesis | Reflux | 13 hours | 88.53% | researchgate.netresearchgate.net |
| Imidazoline-palmitic derivative synthesis | Dean-Stark | 13 hours | 95.80% | researchgate.netresearchgate.net |
| Imidazo[1,2-a]pyrimidine containing imidazoles | MAOS | 30 min | 46-80% | nih.gov |
| Glutarimide synthesis from glutaric acid and thiourea (B124793) | MAOS | 15 min | 98% | mdpi.org |
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules with diverse structures. nih.gov This approach is particularly well-suited for the synthesis of heterocyclic scaffolds like imidazolidine-2,4-dione, allowing for the introduction of various substituents to explore structure-activity relationships. nih.govmdpi.com
A multistep solid-phase synthesis of 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and their 2-thioxo analogues has been developed. nih.gov This method involves coupling an Fmoc-protected amino acid to a resin-bound aminobenzimidazole. After deprotection, the free amine is treated with 1,1'-carbonyldiimidazole or 1,1'-thiocarbonyldiimidazole to induce intramolecular cyclization and form the desired hydantoin or thiohydantoin, which is then cleaved from the resin. nih.gov This parallel synthesis approach, often utilizing "tea-bag" technology, allows for the efficient production of a large number of compounds. nih.gov Other solid-phase strategies have also been employed for the synthesis of substituted imidazoles and imidazolidinones. researchgate.netresearchgate.net
Targeted Synthesis of 1-Ethyl-5-iminoimidazolidine-2,4-dione
The construction of the this compound scaffold is not a trivial synthetic endeavor. It necessitates a multi-step approach with precise control over regioselectivity and functional group compatibility. The following sections outline a plausible and scientifically supported pathway for its synthesis.
Precursor Selection and Reaction Pathway Design for the Ethyl Moiety at N1
A promising and direct route involves the use of ethyl isocyanate as a key building block. The reaction of ethyl isocyanate with an appropriate cyano-containing precursor can lead to the formation of the desired N1-ethylated hydantoin ring in a cyclization reaction. For instance, a plausible pathway involves the reaction of ethyl isocyanate with a suitable cyanothioformamide derivative. This approach has been successfully employed in the synthesis of related 5-imino-4-thioxoimidazolidin-2-one derivatives. nih.govresearchgate.netingentaconnect.com By adapting this methodology, one could envision the reaction of an N-substituted cyanothioformamide with ethyl isocyanate to directly form the 1-ethyl-5-imino-4-thioxoimidazolidin-2-one intermediate, which can then be converted to the target dione.
An alternative strategy involves the cyclization of ethyl isocyanate with a precursor like methoxyamine hydrochloride, which has been reported for the synthesis of the analogous 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione. This suggests that a similar cyclization with a precursor that can generate the C5-imino group could be a viable pathway.
The selection of appropriate precursors is paramount for the success of the synthesis. The following table outlines potential precursors and their roles in the designed reaction pathway.
Table 1: Precursor Selection for the Synthesis of this compound
| Precursor | Role in Synthesis | Rationale for Selection | Potential Reaction |
|---|---|---|---|
| Ethyl Isocyanate | Source of N1-ethyl group and C2-carbonyl | Commercially available and reactive towards nucleophiles, directly introducing the desired ethyl substituent at the N1 position. | Cyclization with a suitable cyano-containing precursor. |
| N-Arylcyanothioformamide | Backbone for the imidazolidine ring | Provides the C4, C5, and N3 atoms of the ring, with the cyano group being a precursor to the C5-imino functionality. | Reaction with ethyl isocyanate to form the 5-imino-4-thioxo intermediate. nih.govresearchgate.net |
| Ammonium Thiocyanate | Source for thiourea derivatives | A common reagent for the synthesis of thiourea precursors from amines. ijaers.com | Reaction with an amine to form a substituted thiourea, a potential precursor for the hydantoin ring. |
| Amino Acids | Alternative starting materials | Can be converted to hydantoins, though the introduction of the C5-imino group would require subsequent steps. tandfonline.com | Reaction with isocyanates to form N-substituted hydantoins. |
Introduction of the Imino Group at C5 and its Synthetic Challenges
The introduction of an imino group at the C5 position of the imidazolidine-2,4-dione ring is arguably the most challenging aspect of the synthesis. The imino functionality is susceptible to hydrolysis, which can lead to the formation of the corresponding 5-hydroxy or 5,5-dihydroxy derivatives, and ultimately the dione.
One of the most promising methods for the direct formation of the 5-imino functionality is through the cyclization of N-arylcyanothioformamides with isocyanates. nih.govresearchgate.netingentaconnect.com This reaction directly yields a 5-imino-4-thioxoimidazolidin-2-one. The thioxo group at the C4 position would then need to be converted to a carbonyl group. This can typically be achieved through oxidation, for example, using reagents like hydrogen peroxide or potassium permanganate (B83412) under acidic conditions. However, the oxidative conditions must be carefully controlled to avoid over-oxidation or decomposition of the sensitive imino group.
A significant challenge is preventing the hydrolysis of the C5-imino group during the reaction and work-up procedures. The use of aprotic solvents and anhydrous conditions is crucial. The stability of the imino group is also influenced by the substituents on the imidazolidine ring.
Another potential route could involve the modification of a pre-formed hydantoin ring. For example, the C5 position of a hydantoin can be activated for nucleophilic attack. However, the direct conversion of a C5-carbonyl to an imine in a hydantoin system is not a commonly reported transformation and would likely face challenges due to the reactivity of the adjacent carbonyl groups.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.
Based on analogous syntheses of 5-imino-4-thioxoimidazolidin-2-ones, the cyclization reaction is often carried out in an aprotic solvent such as ether or chloroform (B151607) at room temperature. nih.govresearchgate.net The use of a basic catalyst, such as triethylamine, is also reported to facilitate the reaction.
The subsequent conversion of the C4-thioxo group to a carbonyl would require a separate optimization study. Mild oxidizing agents and carefully controlled pH would be necessary to prevent the hydrolysis of the C5-imino group.
The following table presents a hypothetical optimization of the key cyclization step based on data from related reactions.
Table 2: Optimization of Reaction Conditions for the Synthesis of 1-Ethyl-5-imino-4-thioxoimidazolidin-2-one (Intermediate)
| Parameter | Condition | Rationale | Expected Outcome |
|---|---|---|---|
| Solvent | Anhydrous Dichloromethane or Ether | Aprotic nature prevents hydrolysis of the imino group. Good solubility for reactants. | Higher yield of the desired imino product. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction to proceed without promoting side reactions or decomposition. | Improved selectivity and yield. |
| Catalyst | Triethylamine | Acts as a base to facilitate the cyclization reaction. nih.govresearchgate.net | Increased reaction rate and yield. |
| Reactant Ratio | Slight excess of Ethyl Isocyanate | Ensures complete consumption of the cyanothioformamide precursor. | Maximizes the formation of the desired product. |
| Reaction Time | 1-2 hours | Monitoring by TLC would be crucial to determine the optimal reaction time to maximize product formation and minimize byproduct formation. nih.gov | High conversion to the desired product. |
Derivatization and Structural Modification Strategies
N-Alkylation and N-Acylation of the Imidazolidine (B613845) Core
Modification of the nitrogen atoms at the N-1 and N-3 positions of the imidazolidine core is a common strategy to alter properties such as lipophilicity and receptor binding affinity.
N-Alkylation involves the introduction of alkyl groups. The title compound features an ethyl group at the N-1 position. Further alkylation, for instance at the N-3 position, can be achieved through various synthetic methods. For example, the synthesis of 3-ethyl-5,5-diphenylimidazolidine-2,4-dione demonstrates the presence of an ethyl group at the N-3 position, showcasing a dialkylated imidazolidine core. researchgate.net Similarly, the synthesis of 1-ethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, while a related heterocyclic system, also exemplifies N-ethylation as a key synthetic step. researchgate.net
N-Acylation and related reactions, such as the addition of isocyanates, are used to introduce carbonyl-containing moieties, often at the N-3 position. The reaction of α-amino acids with isocyanates, particularly phenyl isocyanate, is a foundational method for synthesizing N-3 substituted hydantoins. nih.govresearchgate.net This approach allows for the introduction of aromatic groups, which can contribute to π-π stacking interactions in biological targets. The synthesis of 3,5-di-substituted-imidazolidine compounds has been successfully achieved by reacting C-arylglycine derivatives with phenyl isocyanate, leading to a phenyl group at the N-3 position. mdpi.com
Substitution Patterns on the Imidazolidine Ring (e.g., C5-substitution)
A wide array of substituents has been introduced at this position. The nature of these groups can range from simple alkyl chains to complex aromatic systems. The introduction of hydrophobic groups like ethyl or isopropyl can enhance lipophilicity. For example, various 5-alkyl-5-aryl imidazolidine-2,4-diones have been synthesized, including 5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione (B1523185) uni.lu, 5-ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (B3048973) uni.lu, and 5-(4-chloro-phenyl)-5-ethyl-imidazolidine-2,4-dione. scbt.com Disubstitution at the C5 position with two phenyl groups has also been reported in 3-ethyl-5,5-diphenylimidazolidine-2,4-dione. researchgate.net
Conversely, introducing polar groups can affect solubility. The parent compound's "imino" group at C5 is a key feature, and related polar moieties like a methoxyimino group have been studied, which may improve water solubility.
| C5 Substituent Type | Specific Examples | Potential Influence | Reference |
|---|---|---|---|
| Imino/Substituted Imino | Imino, Methoxyimino | Influences polarity and solubility | |
| Alkyl/Aryl (Disubstituted) | 5-ethyl-5-methyl, 5,5-diphenyl | Modulates lipophilicity and steric profile | researchgate.netnist.gov |
| Substituted Phenyl | 4-ethylphenyl, 4-methoxyphenyl, 4-chlorophenyl | Fine-tunes electronic and hydrophobic properties | uni.luuni.luscbt.com |
| Aryl (Monosubstituted) | 4-methylphenyl, 4-isopropylphenyl | Enhances lipophilicity and potential for CNS penetration | nih.govmdpi.com |
Formation of Thio-Analogues (e.g., 2-Thiohydantoins, Imidazolidineiminothiones)
Thio-analogues of imidazolidine-2,4-diones, known as thiohydantoins, are formed by replacing one or both carbonyl oxygen atoms with sulfur. nih.govjchemrev.com The most common are 2-thiohydantoins, where the oxygen at the C2 position is substituted. These compounds are of significant interest due to their distinct chemical and biological profiles. nih.gov
Several synthetic routes to 2-thiohydantoins have been developed:
Reaction with Thiourea (B124793): A straightforward and scalable method involves the direct condensation of an α-amino acid with thiourea at high temperatures. nih.gov Another approach uses a one-pot reaction of benzils with thiourea derivatives under solvent-free grinding conditions. scirp.org
Reaction with Isothiocyanates: The coupling of α-amino acid derivatives with isothiocyanates is a widely used method. nih.gov For example, reacting C-arylglycine intermediates with phenyl isothiocyanate yields 5-aryl-3-phenyl-2-thiohydantoins. nih.govresearchgate.net
Cyclization of Intermediates: An alternative strategy involves reacting a cyanoamine with an isothiocyanate to generate a thiohydantoin-4-imine intermediate, which is then hydrolyzed under mild acidic conditions to furnish the final 2-thiohydantoin (B1682308) derivative. jchemrev.com Solid-phase synthesis techniques have also been employed, where polymer-supported α-acylamino ketones react with an isothiocyanate, followed by cyclative cleavage from the support to release the thiohydantoin. mdpi.com
| Synthetic Method | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Direct Condensation | α-Amino Acid + Thiourea | 2-Thiohydantoin | nih.gov |
| Coupling Reaction | α-Amino Acid Derivative + Isothiocyanate | N3-Substituted 2-Thiohydantoin | nih.gov |
| One-Pot Grinding | Benzil (B1666583) + Thiourea Derivative | 5,5-Disubstituted 2-Thiohydantoin | scirp.org |
| Intermediate Hydrolysis | Cyanoamine + Isothiocyanate | 2-Thiohydantoin | jchemrev.com |
| Solid-Phase Synthesis | Polymer-supported α-acylamino ketone + Isothiocyanate | 5-Methylene/5-Methyl Thiohydantoin | mdpi.com |
Introduction of Diverse Chemical Moieties (e.g., Benzothiazole (B30560), Phthalazin-1(2H)-imine)
To explore broader chemical space, the imidazolidine-2,4-dione core can be linked to other complex heterocyclic systems, creating hybrid molecules.
Benzothiazole Moiety: The benzothiazole ring system is a privileged structure in medicinal chemistry. nih.gov Hybrid compounds incorporating both imidazolidine-2,4,5-trione and benzothiazole moieties have been synthesized. mdpi.com The general approach involves creating a linkage between the two scaffolds. For instance, a series of inhibitors were prepared by linking a substituted benzothiazole group to the N-3 position of the imidazolidine ring via an ethyl bridge. mdpi.com Similarly, novel benzothiazole hybrids with thiazolidine-2,4-dione, a closely related scaffold, have also been developed. nih.govnih.gov
Phthalazin-1(2H)-imine Moiety: Phthalazine (B143731) and its derivatives represent another important class of nitrogen-containing heterocycles. beilstein-journals.org Synthetic strategies have been developed to create novel hybrid compounds that contain both a phthalazin-1(2H)-imine and a dihydro-imidazole core, which shares structural features with the imidazolidine ring. nih.govresearchgate.net The synthesis can proceed by reacting a starting phthalazine with a suitable precursor like 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. nih.gov Other strategies involve creating alkyl linkers between the phthalazinone core and another chemical entity, such as through the use of 2-chloro-N,N-dimethylethylamine. beilstein-journals.orgnih.gov
Strategies for Chiral Synthesis and Stereocontrol of Derivatives
When substituents are introduced, particularly at the C5 position, a chiral center can be created. Controlling the stereochemistry of these derivatives is often crucial for their intended biological function. Strategies for chiral synthesis focus on using chiral starting materials or employing stereoselective reactions.
A key strategy involves starting the synthesis with a precursor that is already enantiomerically pure. For example, in the synthesis of a series of 1,3-substituted imidazolidine-2,4,5-triones, a chiral amine, (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, was used as a starting material. mdpi.com This allowed for the stereospecific introduction of a complex chiral substituent at the N-3 position of the imidazolidine ring, ensuring the final products were obtained as single enantiomers. mdpi.com This approach effectively transfers the chirality of the starting material to the final, more complex molecule, avoiding the need for difficult chiral separations later in the synthetic sequence.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 5 Iminoimidazolidine 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 1-Ethyl-5-iminoimidazolidine-2,4-dione, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the ethyl group and the protons attached to nitrogen atoms.
The ethyl group at the N1 position would characteristically display a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling with each other. The chemical shift of the methylene protons would be further downfield due to the deshielding effect of the adjacent nitrogen atom. The protons on the ring nitrogens (N3-H) and the imino group (=N-H) are expected to appear as singlets, although their chemical shifts can be broad and concentration-dependent.
In related ethyl-substituted hydantoin (B18101) derivatives, such as 1'-Ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione, the ethyl group protons appear at approximately δ 1.1 ppm (triplet, 3H, CH₃) and δ 2.3-2.5 ppm (multiplet, 2H, CH₂). najah.edu The N-H proton in this spiro compound is observed as a singlet at δ 8.9 ppm. najah.edu Based on this, a predicted ¹H NMR spectrum for the title compound is summarized below.
Table 1: Predicted ¹H NMR Data for this compound This is an interactive table. Click on the headers to sort.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂CH₃ | ~1.2 | Triplet (t) | 3H |
| -CH₂ CH₃ | ~3.5 | Quartet (q) | 2H |
| N3-H | 8.5 - 10.0 | Singlet (s) | 1H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the two carbons of the ethyl group, the two carbonyl carbons (C=O), and the imino-substituted carbon (C=N).
The carbonyl carbons at the C2 and C4 positions are expected to resonate at the downfield end of the spectrum, typically in the range of 150-175 ppm. The imino carbon (C5) would also be found in this region. The carbons of the N-ethyl group will appear much further upfield. For comparison, in derivatives like ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ethyl group carbons appear around δ 14.2 ppm and δ 60.1 ppm. rsc.org The carbonyl carbons in various imidazolidine-2,4-dione derivatives typically appear between 150 and 180 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound This is an interactive table. Click on the headers to sort.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂C H₃ | ~15 |
| -C H₂CH₃ | ~40 |
| C 5=NH | ~160 |
| C 4=O | ~170 |
| C 2=O | ~155 |
Two-Dimensional NMR Techniques (e.g., NOESY, HMBC, ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. nih.govnih.gov
Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish long-range (2-3 bond) correlations between protons and carbons. nih.gov Key expected correlations for this compound include:
Correlations from the methylene protons (-CH₂-) of the ethyl group to the C2 carbonyl carbon and the methyl carbon.
Correlations from the N3-H proton to the C2 and C4 carbonyl carbons.
Correlations from the imino proton (=NH) to the C4 and C5 carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments identify protons that are close to each other in space, which is crucial for confirming stereochemistry and conformation. nih.gov For this molecule, NOESY could reveal through-space correlations between the protons of the N1-ethyl group and the imino proton at C5, helping to define the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Stretching: A moderate to strong, somewhat broad absorption between 3100 and 3400 cm⁻¹ corresponding to the N-H bonds of the amide and imino groups. libretexts.org
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the ethyl group. libretexts.org
C=O Stretching: Two strong, sharp absorption bands for the carbonyl groups are a key feature of the hydantoin ring. bepls.com The urea-like carbonyl (C2=O) and the amide-like carbonyl (C4=O) typically appear in the range of 1700-1780 cm⁻¹. bepls.commdpi.com
C=N Stretching: A medium-intensity absorption around 1640-1690 cm⁻¹ is expected for the imino group.
Table 3: Predicted IR Absorption Data for this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide/Imino) | Stretch | 3100 - 3400 | Medium-Strong, Broad |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium |
| C=O (Urea/Amide) | Stretch | 1700 - 1780 | Strong, Sharp (two bands) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The technique also reveals fragmentation patterns that can help confirm the structure. mdpi.com
For this compound (C₅H₇N₃O₂), the molecular weight is 141.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. Plausible fragmentation pathways include:
Loss of the ethyl group (•C₂H₅), leading to a fragment ion at m/z = 112.
Cleavage of the imidazolidine (B613845) ring, potentially leading to the loss of isocyanate (HNCO) or related fragments.
Decarbonylation (loss of CO).
Analysis of related structures, like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione, shows fragmentation patterns involving the cleavage of the heterocyclic ring and loss of substituents. mdpi.com
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions like hydrogen bonding in the crystal lattice. nih.gov
A crystal structure of this compound would confirm the planarity of the imidazolidine-2,4-dione ring system and establish the geometry of the exocyclic imino group. In crystallographic studies of similar hydantoin derivatives, the five-membered ring is often nearly planar. nih.govresearchgate.net
Key structural features that would be determined include:
Bond Lengths and Angles: Precise measurements for the C=O, C=N, C-N, and C-C bonds.
Intermolecular Hydrogen Bonding: The N-H groups of the amide and imine functionalities are expected to act as hydrogen bond donors, forming hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. najah.eduresearchgate.net This typically results in the formation of dimers or extended chain or sheet structures in the crystal lattice. najah.edu
Conformation: The orientation of the N1-ethyl group relative to the heterocyclic ring would be clearly defined.
In the crystal structure of a related compound, 1'-Ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione, the molecules form inversion dimers through N—H···O hydrogen bonds. najah.edu A similar hydrogen-bonding motif would be anticipated for this compound.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For imidazolidine-2,4-dione derivatives, DFT calculations, often using the B3LYP functional, have been instrumental. edu.krd
While specific DFT studies on 1-Ethyl-5-iminoimidazolidine-2,4-dione are not extensively detailed in available literature, the methodology has been applied to closely related structures. For instance, studies on 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione and other derivatives compare DFT-optimized structures with experimental data from X-ray crystallography. researchgate.netnih.gov These comparisons typically show a high degree of correlation, validating the accuracy of the computational approach. researchgate.netnih.gov The calculations provide precise bond lengths and angles, offering a detailed three-dimensional picture of the molecular architecture. researchgate.net
Table 1: Representative Crystal Data for a Related Imidazolidine-2,4-dione Derivative This table presents experimental crystallographic data for 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, which serves as an example of the structural parameters that can be determined and computationally verified with DFT.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 6.2175 (2) |
| b (Å) | 15.5036 (5) |
| c (Å) | 15.3736 (5) |
| β (°) | 98.012 (1) |
| Volume (ų) | 1467.45 (8) |
Data sourced from a study on 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. biointerfaceresearch.com It provides a picture of the "natural Lewis structure" by analyzing interactions between filled (donor) and empty (acceptor) orbitals. biointerfaceresearch.com The stabilization energy associated with these donor-acceptor interactions is a key indicator of molecular stability.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Global reactivity descriptors derived from these energies, such as chemical hardness, electronic chemical potential, and the global electrophilicity index (ω), quantify a molecule's reactivity. researchgate.net For example, the electrophilicity index measures a species' capacity to accept electrons. researchgate.net DFT calculations are commonly used to determine the HOMO and LUMO energies and subsequently derive these reactivity descriptors for various molecules, including imidazolidine-2,4-dione analogs. nih.govresearchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital Theory
| Concept | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital. The highest energy orbital containing electrons. youtube.com | Relates to the molecule's capacity to act as an electron donor (nucleophile). wikipedia.org |
| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy orbital without electrons. youtube.com | Relates to the molecule's capacity to act as an electron acceptor (electrophile). wikipedia.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into conformational changes and the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. By simulating the system for nanoseconds or longer, MD can reveal how a ligand binds to a receptor, the stability of the resulting complex, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. nih.gov
Binding Free Energy Calculations for Ligand-Receptor Affinity Prediction
Predicting the binding affinity between a ligand and its receptor is a primary goal of computational drug design. Methods like Parallel Cascade Selection Molecular Dynamics (PaCS-MD) combined with the construction of a Markov state model (MSM) can be used to calculate the standard binding free energy (ΔG°). nih.gov These advanced computational techniques simulate the dissociation process of a ligand from its binding site, allowing for the calculation of an energy profile for the unbinding event. nih.gov The calculated binding free energy can be compared with experimental values, providing a powerful tool for validating and refining computational models and predicting the potency of new drug candidates. nih.gov
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. The imidazolidine-2,4-dione (or hydantoin) ring is recognized as a valuable pharmacophore in medicinal chemistry. edu.krdresearchgate.net Computational modeling plays a crucial role in SAR by simulating how different substituents on this core structure affect interactions with a biological target.
For this compound, computational SAR studies would focus on how the ethyl group at the N-1 position and the imino group at the C-5 position influence its binding affinity and activity. Molecular docking, a key computational technique in SAR, can predict the preferred orientation of the molecule within a receptor's binding site and estimate the strength of the interaction. edu.krd These studies help rationalize the activity of known compounds and guide the design of new derivatives with improved potency and selectivity. researchgate.net
Molecular Docking for Ligand-Target Binding Mode Elucidation
Similarly, there is no published research detailing molecular docking studies specifically for this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While docking studies have been performed on various derivatives of imidazolidine (B613845) and thiazolidine (B150603) to explore their binding to biological targets like enzymes and receptors nih.govnih.govnih.gov, the specific binding mode and affinity of this compound remain uninvestigated in the available scientific literature. Consequently, no information on its potential ligand-target interactions can be presented.
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Reactions of the Imidazolidine (B613845) Ring
The imidazolidine-2,4-dione ring system, also known as a hydantoin (B18101) ring, possesses several sites susceptible to nucleophilic attack. The nitrogen atoms of the ring can exhibit nucleophilic character, particularly after deprotonation.
N-alkylation at the N3 position is a frequently employed reaction to modify the core structure of imidazolidine-2,4-diones. semanticscholar.org This reaction underscores the nucleophilic nature of the imide nitrogen, which can be readily alkylated to introduce various substituents, thereby altering the molecule's properties. semanticscholar.org The presence of electron-withdrawing carbonyl groups enhances the acidity of the N-H proton, facilitating the formation of a nucleophilic conjugate base.
The carbonyl carbons of the imidazolidine ring are electrophilic and can be targeted by nucleophiles. While the provided research primarily highlights reactions at the nitrogen atoms, the general principles of carbonyl chemistry suggest that these positions are reactive towards strong nucleophiles, potentially leading to ring-opening under harsh conditions.
Additionally, the exocyclic imino group at the C5 position introduces another site for nucleophilic reactions. The carbon-nitrogen double bond can be susceptible to addition reactions, and the imino nitrogen itself possesses a lone pair of electrons, allowing it to act as a nucleophile in certain contexts.
Table 1: Nucleophilic Reactions of the Imidazolidine-2,4-dione Core
| Reaction Type | Reacting Site | Reagent Example | Product Type |
| N-Alkylation | N3-H | Alkyl halide | N3-substituted imidazolidine-2,4-dione |
| Acylation | N3-H | Acetyl chloride | N3-acetylimidazolidine-2,4-dione semanticscholar.org |
| Halogenation | N3-H | Sodium hypochlorite | N3-chloroimidazolidine-2,4-dione semanticscholar.org |
Electrophilic Aromatic Substitution on Substituted Aromatic Rings
While 1-Ethyl-5-iminoimidazolidine-2,4-dione itself lacks an aromatic ring, derivatives bearing substituted aromatic rings are of significant chemical interest. When an aromatic ring is attached to the imidazolidine-2,4-dione core, the heterocyclic moiety influences the regioselectivity of electrophilic aromatic substitution reactions.
The imidazolidine-2,4-dione ring, with its two electron-withdrawing carbonyl groups, generally acts as a deactivating and meta-directing group. This is analogous to the behavior of other deactivating groups in electrophilic aromatic substitution. The electron density of the attached aromatic ring is reduced, making substitution reactions slower compared to benzene. The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position.
Ring-Opening and Ring-Closure Reactions
The stability of the imidazolidine-2,4-dione ring is substantial, yet it can undergo ring-opening reactions under specific conditions. Hydrolysis, particularly under basic or acidic conditions, can lead to the cleavage of the amide bonds within the ring. For example, 5,5-diphenyl-imidazolidine-2,4-dione can be hydrolyzed in biological systems by hydantoinase enzymes. semanticscholar.org This enzymatic hydrolysis highlights the potential for the ring to be opened under relatively mild conditions. The treatment of related cyclic amidines with an anion exchange resin has also been shown to cause facile ring cleavage, yielding macrocyclic compounds. researchgate.net
Conversely, ring-closure reactions are fundamental to the synthesis of the imidazolidine-2,4-dione core. A common synthetic route involves the condensation of an α-amino acid with an isocyanate. mdpi.comnih.govresearchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate N-substituted ureido acid, which then undergoes intramolecular cyclization with the elimination of water to form the hydantoin ring. Another well-known method is the Bucherer-Bergs synthesis, which utilizes a ketone, cyanide, and ammonium (B1175870) carbonate to produce 5,5-disubstituted hydantoins. semanticscholar.orgbepls.com This reaction involves the formation of an aminonitrile intermediate, which then reacts with cyanate (B1221674) and subsequently cyclizes. A modified procedure for the synthesis of Phenytoin (5,5-diphenyl-imidazolidine-2,4-dione) involves the base-catalyzed reaction between benzil (B1666583) and urea (B33335), proceeding via an intramolecular cyclization to form an intermediate that rearranges to the final product. bepls.com
Stereochemical Implications of Reactions
The stereochemistry of reactions involving the imidazolidine-2,4-dione ring is a crucial aspect, particularly when chiral centers are present. The C5 carbon of the ring is a common stereocenter, and its configuration can significantly impact the biological activity of the molecule.
The synthesis of imidazolidine-2,4-dione derivatives can result in the formation of stereoisomers. For example, the synthesis of (±)-3-phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione indicates the formation of a racemic mixture, which implies that the reaction conditions did not favor the formation of one enantiomer over the other. mdpi.com In contrast, stereoselective syntheses have been developed to control the configuration at chiral centers. The synthesis of trans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines demonstrates that high diastereoselectivity can be achieved. nih.gov
For this compound, the C5 position is a potential source of stereoisomerism if the imino group is substituted with two different groups, leading to the possibility of E/Z isomers. The stereochemical outcome of reactions at this position would depend on the reaction mechanism and the nature of the reagents and catalysts used.
Mechanisms of Formation of Imidazolidine Derivatives
The formation of the imidazolidine-2,4-dione ring and its derivatives can be achieved through various synthetic routes, each with its own distinct mechanism.
One of the most versatile methods is the reaction of an α-amino acid with an isocyanate. mdpi.comnih.govresearchgate.net The mechanism proceeds as follows:
Nucleophilic attack: The amino group of the α-amino acid acts as a nucleophile and attacks the electrophilic carbon of the isocyanate.
Intermediate formation: This initial attack leads to the formation of a ureido acid intermediate.
Intramolecular cyclization: The carboxyl group of the ureido acid then undergoes an intramolecular nucleophilic acyl substitution with the adjacent urea nitrogen, typically under acidic or thermal conditions.
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable five-membered imidazolidine-2,4-dione ring.
The Bucherer-Bergs synthesis provides another important mechanistic pathway to 5,5-disubstituted hydantoins. semanticscholar.orgbepls.com This one-pot reaction involves:
Strecker reaction: The ketone reacts with cyanide and ammonium carbonate to form an α-aminonitrile.
Carbamoylation: The amino group of the aminonitrile reacts with isocyanic acid (generated in situ from urea or cyanate) to form a carbamoyl (B1232498) derivative.
Cyclization: Intramolecular cyclization of the carbamoyl derivative, driven by the attack of the nitrogen on the nitrile carbon, followed by tautomerization and hydrolysis of the resulting imine, yields the hydantoin ring.
The formation of the 5-imino group in this compound would likely involve the reaction of a corresponding 5,5-dihalo or 5-keto precursor with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine, through a condensation reaction.
Biological Activity Mechanisms and Structure Activity Relationships Sar
Investigation of Receptor Antagonism/Agonism
The interaction of imidazolidine-2,4-dione derivatives with various G-protein coupled receptors and ion channels has been a subject of scientific inquiry.
Cannabinoid CB1 Receptor Ligand Studies and Inverse Agonist Properties
Research into the cannabinoid system has identified certain imidazolidine-2,4-dione derivatives as ligands for the CB1 receptor. Specifically, studies have focused on compounds with aromatic substitutions at various positions on the imidazolidine (B613845) ring.
Derivatives such as 1,5-diphenylimidazolidine-2,4-dione and 1,3,5-triphenylimidazolidine-2,4-dione have been synthesized and evaluated for their affinity and selectivity for the human CB1 cannabinoid receptor. nih.gov These studies have revealed that specific substitution patterns can lead to compounds with significant affinity and inverse agonist properties at the CB1 receptor. nih.gov For instance, 1,3-Bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione have demonstrated high affinity for the human CB1 receptor. nih.gov A [³⁵S]-GTPγS binding assay confirmed the inverse agonist nature of these compounds at the CB1 receptor. nih.gov
The structure-activity relationship in this series suggests that the presence and nature of the phenyl groups at the N-1, N-3, and C-5 positions are crucial for high-affinity binding and inverse agonism. While no direct studies on 1-Ethyl-5-iminoimidazolidine-2,4-dione have been reported in this context, the established SAR for related compounds suggests that the N-1 ethyl group and the C-5 imino substitution would significantly influence its interaction with the CB1 receptor.
5HT3 Receptor Antagonism Research
The 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetic drugs. Research has explored the potential of imidazoline (B1206853) and imidazolidine-2,4-dione derivatives as 5-HT3 receptor antagonists.
Studies have shown that certain imidazoline derivatives can inhibit the function of the 5-HT3 receptor. nih.govnih.gov For example, a series of conformationally restricted fused imidazole (B134444) derivatives were prepared and evaluated as 5-HT3 receptor antagonists. nih.gov Furthermore, arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been shown to possess a high affinity for 5-HT1A receptors, indicating that this chemical scaffold can interact with the serotonergic system. nih.gov The antagonism of the 5-HT3 receptor by these types of compounds can lead to an increased availability of serotonin (B10506) for other receptors like 5-HT1A, which may produce antidepressant-like effects. nih.gov
Although direct research on this compound as a 5-HT3 receptor antagonist is not available, the existing data on related structures suggest that the core scaffold is amenable to modifications that could confer activity at this receptor.
NMDA Receptor Glycine (B1666218) Binding Site Inhibition
The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate (B1630785) receptor in the central nervous system, and its glycine binding site is a key modulatory site. nih.govnih.gov While a variety of compounds are known to interact with this site, there is currently no available scientific literature that specifically investigates the inhibitory potential of this compound or closely related imidazolidine-2,4-dione derivatives at the NMDA receptor glycine binding site. The development of modulators for this site is an active area of research for conditions like schizophrenia. nih.govmdpi.com
Alpha-Adrenergic Receptor Agonist Potential
Imidazoline derivatives have a well-documented history as alpha-adrenergic receptor agonists. This has prompted investigations into the potential of related structures to interact with these receptors.
Studies on various imidazoline derivatives have demonstrated their activity as α2-adrenergic receptor agonists. nih.govnih.govnih.gov Structure-activity relationship studies on these compounds have highlighted the importance of the imidazoline ring and the nature of its substituents for potent and selective agonist activity. nih.gov For example, research on benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles has shown that the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings plays a critical role in the potency and selectivity for α1- and α2-adrenergic receptors. nih.gov While no direct studies link this compound to alpha-adrenergic receptor agonism, the established pharmacology of the broader imidazoline class suggests a potential for interaction.
Enzyme Inhibition Studies
The imidazolidine-2,4-dione scaffold has also been explored as a template for the design of enzyme inhibitors.
Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition and Selectivity
Protein Tyrosine Phosphatase-1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The discovery of selective PTP1B inhibitors is a significant challenge due to the high homology among protein tyrosine phosphatases. nih.gov
Recent studies have identified imidazolidine-2,4-dione derivatives as a promising class of PTP1B inhibitors. nih.govnih.gov Through computer-aided drug design and subsequent synthesis, a number of these derivatives have shown good inhibitory activity and selectivity against PTP1B. nih.gov For instance, one study reported an imidazolidine-2,4-dione derivative with an IC50 value of 2.07 μM for PTP1B. nih.gov Molecular dynamics simulations have suggested that these inhibitors can bind to the catalytic region of PTP1B, leading to its inhibition. nih.gov
The structure-activity relationship for this class of inhibitors is an active area of investigation. While specific data for this compound is not available, the research on related compounds provides a strong rationale for its potential as a PTP1B inhibitor. The ethyl group at the N-1 position and the imino group at the C-5 position would be key determinants of its binding affinity and selectivity.
Interactive Data Table: PTP1B Inhibition by Imidazolidine-2,4-dione Derivatives
| Compound ID | Structure | IC50 (µM) for PTP1B | Selectivity Profile | Reference |
| Comp#10 | Imidazolidine-2,4-dione derivative | 2.07 | Selective over other PTPs | nih.gov |
| comp#h | Imidazolidine-2,4-dione derivative | Not specified | Selective PTP1B inhibitor | nih.gov |
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
The imidazolidine-2,4-dione scaffold has been identified as a promising foundation for the development of inhibitors targeting Lymphoid-Specific Tyrosine Phosphatase (LYP). LYP, a phosphatase found exclusively in immune cells, is a critical down-regulator of T cell receptor (TCR) signaling. nih.gov Consequently, it has emerged as a significant target for therapeutic intervention in various autoimmune diseases. nih.gov
In a study focused on developing new LYP inhibitors, researchers designed and synthesized a series of derivatives based on the imidazolidine-2,4-dione core. nih.gov Among these, cinnamic acid-based derivatives, in particular, demonstrated noteworthy inhibitory activity against LYP. nih.gov
| Compound ID | Description | LYP Inhibitory Activity (IC₅₀) |
| 9p | Cinnamic acid-based imidazolidine-2,4-dione derivative | 6.95 µM |
| 9r | Cinnamic acid-based imidazolidine-2,4-dione derivative | 2.85 µM |
The most potent of these, compound 9r , was further characterized as a competitive and reversible inhibitor with a Ki value of 1.09 µM. nih.gov This compound also showed superior selectivity for LYP over other phosphatases when compared to known inhibitors, highlighting the potential of the imidazolidine-2,4-dione structure in achieving targeted LYP inhibition. nih.gov
Glycogen Synthase Kinase-3beta (GSK-3β) Inhibition (as a general methodology)
Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell signaling, proliferation, and apoptosis. nih.gov Its dysregulation is implicated in a wide array of pathologies, including type 2 diabetes, cancer, and neurological disorders such as Alzheimer's disease and bipolar disorder. nih.govnih.gov As such, the inhibition of GSK-3β has become a major strategic goal in drug discovery. nih.govnih.gov
The general methodology for targeting GSK-3β involves the development of small molecule inhibitors that can interfere with its catalytic activity. These inhibitors are often designed to be ATP-competitive, binding to the adenosine (B11128) triphosphate (ATP) pocket of the enzyme to prevent the phosphorylation of its substrates. nih.gov A variety of heterocyclic scaffolds have been explored for this purpose. While direct inhibition by this compound is not documented, related nitrogenous heterocyclic structures like pyrazolopyrimidines and imidazopyridines have been successfully developed as potent GSK-3β inhibitors. nih.govnih.gov The established treatments for bipolar disorder, lithium and valproate, were also found to inhibit GSK-3β, further validating it as a therapeutic target. nih.gov
Interaction with Cellular Pathways
Modulation of T Cell Receptor (TCR) Signaling Pathways
Derivatives of the imidazolidine-2,4-dione scaffold can directly modulate T cell receptor (TCR) signaling pathways through their inhibition of LYP. nih.gov The TCR signaling cascade is fundamental to T cell activation, proliferation, and cytokine production. nih.gov LYP acts as a negative regulator in this pathway by dephosphorylating key signaling molecules. nih.gov
By inhibiting LYP, imidazolidine-2,4-dione derivatives can prevent this down-regulation, thereby enhancing TCR-mediated signals. Research has demonstrated that potent LYP inhibitors based on this scaffold can effectively regulate the TCR-associated signaling pathway in Jurkat T cells, a human T lymphocyte cell line. nih.gov This enhancement of T cell signaling underscores the potential of these compounds in immunomodulatory therapies where augmenting T cell responses is desirable.
Affecting Neurotransmitters (e.g., Aplysinopsins)
The imidazolidine-2,4-dione ring is a core structural feature of aplysinopsins, a class of tryptophan-derived marine alkaloids. nih.gov These natural products exhibit significant biological activities, with effects on neurotransmission being among the most prominent. nih.gov Aplysinopsins have been shown to modulate serotonin receptors and inhibit the enzyme monoamine oxidase (MAO), both of which are critical targets in the treatment of depression and other neurological conditions. nih.govnih.gov
For example, methylaplysinopsin (B14460088) has demonstrated a potent antidepressant effect in animal models. nih.gov The activity of aplysinopsins is linked to their interaction with human serotonin 5-HT₂ receptor subtypes. nih.gov Scientific reviews suggest that while the indole (B1671886) ring of aplysinopsins is essential to their structure, future research to optimize their activity should focus on modifications of the imidazolidinone core. nih.gov This establishes a clear link between the imidazolidine structure and the modulation of neurotransmitter systems.
Mechanistic Insights into Broad Pharmacological Activities
The imidazolidine-2,4-dione nucleus (also known as the hydantoin (B18101) ring) is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide spectrum of pharmacological activities. researchgate.netmdpi.com These activities include anti-proliferative, anticonvulsant, antiarrhythmic, antimicrobial, antidiabetic, and anti-inflammatory effects. mdpi.comnih.govnih.govbepls.com
The mechanism behind these diverse activities often relates to the ability of the imidazolidine-2,4-dione core to act as a versatile pharmacophore, capable of engaging with a variety of biological targets through specific substitutions at the N-1, N-3, and C-5 positions. For instance, its anti-proliferative effects can stem from the inhibition of proteins crucial for cell cycle progression, such as Bcl-2. nih.gov Its anticonvulsant properties, exemplified by the drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione), are derived from its ability to modulate voltage-gated sodium channels in the brain. bepls.com The antimicrobial and anti-inflammatory activities are often associated with the inhibition of key microbial enzymes or inflammatory pathways, respectively. mdpi.com
Structure-Activity Relationships Governing Specific Biological Responses
The specific biological response of an imidazolidine-2,4-dione derivative is dictated by the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds for a desired therapeutic effect.
Anticonvulsant Activity: SAR studies have shown that substitutions at the C-5 position are critical for anticonvulsant activity. For example, introducing a 5-phenyl group is a common feature in anticonvulsant hydantoins. nih.gov A study designing hybrid compounds found that 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione exhibited broader anticonvulsant activity than the established drug phenytoin. nih.gov
Anti-proliferative Activity: For anticancer applications targeting Bcl-2 proteins, specific substitutions on the imidazolidine-2,4-dione ring were designed to enhance inhibitory activity. Compound 8k from one study showed improved growth inhibitory effects on K562 and PC-3 cancer cell lines compared to the lead compound. nih.gov
Antiarrhythmic Activity: The synthesis of 5-arylidene derivatives of imidazolidine-2,4-dione has yielded compounds with anti-arrhythmic properties, with the specific halogen substitutions on the arylidene group influencing activity. mdpi.com
Antimicrobial Activity: For related 5-imidazolinone derivatives, the introduction of hydroxyl, methoxy, nitro, or halogen groups onto the core structure was found to enhance both antibacterial and antifungal activities. nih.gov
The following table summarizes key SAR findings for different activities associated with the imidazolidine-2,4-dione scaffold.
| Pharmacological Activity | Key Structural Features / Substitutions | Example Compound / Finding |
| Anticonvulsant | C-5 substitutions (e.g., phenyl, isopropyl) and N-3 substitutions (e.g., morpholinomethyl) are crucial. nih.gov | 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione showed broad-spectrum activity. nih.gov |
| LYP Inhibition | Cinnamic acid-based moieties attached to the scaffold enhance inhibitory potency. nih.gov | Compound 9r with a specific cinnamic acid derivative showed an IC₅₀ of 2.85 µM. nih.gov |
| Anti-proliferative | Specific substitutions designed to fit the binding pocket of anti-apoptotic proteins like Bcl-2. nih.gov | Compound 8k demonstrated superior growth inhibition on cancer cell lines compared to the lead. nih.gov |
| Antimicrobial | Introduction of electron-withdrawing or donating groups (OH, OCH₃, Cl) to the heterocyclic frame. nih.gov | Halogen and hydroxyl substitutions on 5-imidazolinones enhanced antimicrobial effects. nih.gov |
| Anti-inflammatory | N-3 and C-5 substitutions are key determinants of activity. mdpi.com | Various N-3 and C-5 substituted imidazolidines show anti-inflammatory properties. mdpi.com |
These relationships demonstrate that the imidazolidine-2,4-dione core is a highly adaptable platform for drug design, where targeted modifications can lead to potent and selective agents for a variety of diseases.
Influence of Substituent Effects on Biological Activity
Detailed research findings and data tables that specifically elucidate the influence of the N-1 ethyl and C-5 imino substituents on the biological activity of the imidazolidine-2,4-dione core are not available in the reviewed scientific literature.
To provide a comprehensive understanding of this specific compound, further research, including synthesis, biological screening, and computational modeling, would be required. Such studies would be necessary to generate the data needed to populate the following subsections with the level of detail requested.
Data on N-1 Ethyl Substituent Effect
No published data is currently available.
Data on C-5 Imino Substituent Effect
No published data is currently available.
Interactive Data Table of Substituent Effects on Biological Activity
No data is available to generate an interactive table.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes to 1-Ethyl-5-iminoimidazolidine-2,4-dione
The generation of this compound in high yield and purity is the gateway to all other areas of study. Current synthetic strategies for related hydantoin (B18101) structures, such as the classical Urech and Bucherer-Bergs reactions or modern multicomponent reactions, provide a logical starting point. acs.orgmdpi.com However, the presence of the C5-imino group requires specialized approaches.
Future synthetic research should focus on:
Adapting Existing Methodologies: A primary avenue would be the modification of known hydantoin syntheses. For instance, a potential route could involve the cyclization reaction between ethyl isocyanate and a suitable α-amino nitrile derivative, followed by controlled imine formation at the C5 position. Investigating the reaction of ethyl isocyanate with imine precursors directly is another viable path.
Green Chemistry Approaches: Emphasis should be placed on developing environmentally benign synthetic protocols. This includes exploring solvent-free reactions, using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and utilizing catalytic methods to improve efficiency and reduce waste. acs.org
Enantioselective Synthesis: Many biological activities of hydantoins are stereospecific. Therefore, the development of enantioselective catalytic routes to produce specific stereoisomers of this compound is crucial for pharmacological studies. acs.org This would allow for a clearer understanding of how the compound interacts with chiral biological targets.
A proposed table for synthetic exploration is detailed below.
Table 1: Proposed Synthetic Strategies for Investigation| Synthetic Approach | Precursors | Potential Advantages | Research Goal |
|---|---|---|---|
| Modified Urech Synthesis | Ethyl Urea (B33335) + Imino-acid derivative | Utilizes established reaction | Optimize for imino-hydantoin product |
| Multicomponent Reaction | Ethyl isocyanate, Cyanide source, Aldehyde/Ketone, Ammonium (B1175870) source | High atom economy, convergent synthesis | Develop a one-pot, efficient synthesis |
| Catalytic Cyclization | Substituted cyanamide (B42294) and ethyl isocyanate derivative | Potential for high selectivity and yield | Discovery of novel catalytic systems |
| Solid-Phase Synthesis | Resin-bound amino acid derivative | Ease of purification, suitability for library synthesis | Facilitate rapid generation of derivatives for SAR |
Comprehensive Investigation of Chemical Reactivity and Selectivity
The chemical personality of this compound is defined by its collection of functional groups: an exocyclic imine, two endocyclic amide carbonyls, and N-H and N-ethyl groups. A fundamental understanding of its reactivity is essential for its use as a synthetic building block.
Future investigations should systematically probe:
Reactivity of the Imino Group: The C5-imino group is a key feature. Research should explore its reactivity in reactions such as hydrolysis, reduction to the corresponding amine, and cycloaddition reactions. Comparing its reactivity to the endocyclic carbonyl groups would be a key aspect of this investigation.
Site-Selectivity: The molecule presents multiple potential reaction sites. Studies should be designed to determine the selectivity of various reagents. For example, selective N-alkylation or N-acylation at the N1 versus the N3 position, and the conditions required to achieve such selectivity, need to be established. The potential for N-halogenation, a known reaction for hydantoins to create disinfectants, should also be explored. wikipedia.org
Ring Stability and Modification: The stability of the imidazolidine-2,4-dione ring under various conditions (acidic, basic, thermal) needs to be assessed. Furthermore, reactions that could lead to ring-opening or ring-expansion would provide valuable synthetic intermediates. Hydrolysis, for instance, could yield novel amino acid derivatives. wikipedia.org
Advanced SAR Studies and Mechanistic Elucidation for Specific Biological Targets
Hydantoin derivatives are known to possess a wide array of biological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial properties. ekb.egmdpi.comnih.gov Potent biological activity has been reported for various N- and C5-substituted imidazolidine-2,4-diones. nih.govresearchgate.net A thorough Structure-Activity Relationship (SAR) study is paramount to determine the therapeutic potential of the this compound scaffold.
A focused research program should include:
Systematic Derivatization: A library of analogs should be synthesized to probe the effect of structural modifications on biological activity. Key modifications would include varying the alkyl chain at the N1 position, introducing a range of substituents at the N3 position, and modifying the C5-imino group (e.g., converting it to substituted imines or other nitrogen-containing functionalities).
Broad Biological Screening: The synthesized library should be screened against a diverse panel of biological targets, including key enzymes like kinases and phosphatases, G-protein coupled receptors, and various cancer cell lines and microbial strains. ekb.egnih.gov
Mechanistic Studies: For any "hit" compounds identified during screening, detailed mechanistic studies are required. This involves identifying the specific molecular target, determining the mode of inhibition or activation (e.g., competitive, non-competitive), and using techniques like isothermal titration calorimetry to quantify binding affinities. nih.gov
Table 2: Framework for Structure-Activity Relationship (SAR) Studies
| Position of Modification | Proposed Substituents | Rationale | Target Activities |
|---|---|---|---|
| N1-Alkyl Group | Methyl, Propyl, Isopropyl, Benzyl | Probe influence of sterics and lipophilicity on cell permeability and target binding. | Anticancer, Antimicrobial, Anticonvulsant |
| N3-Position | H, Methyl, Phenyl, Substituted Phenyl | Investigate role of N3 substituent in hydrogen bonding and π-π interactions. | Enzyme Inhibition (Kinases, Phosphatases) |
| C5-Imino Group | =N-OH, =N-O-Alkyl, =N-Aryl | Modulate electronic properties and hydrogen bonding potential at the C5 position. | Receptor Binding, Anti-inflammatory |
Exploration of New Computational Methodologies for Prediction and Design
In silico methods are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. researchgate.net For this compound, computational studies can accelerate its development significantly.
Future computational research should leverage:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential map. This data can predict the most likely sites for nucleophilic and electrophilic attack, informing the investigation of its chemical reactivity.
Molecular Docking and Dynamics: Once potential biological targets are identified through screening, molecular docking can predict the preferred binding orientation of the compound and its derivatives within the target's active site. nih.gov Subsequent molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time, providing insights into the binding interactions. nih.gov
ADMET Prediction: Quantitative Structure-Property Relationship (QSPR) and machine learning models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs, helping to prioritize which compounds to synthesize and test experimentally. nih.gov
Integration of this compound into Novel Material Science Applications
The utility of heterocyclic compounds extends beyond pharmacology into material science. The reactive functional groups on this compound make it an interesting candidate for the development of new materials. The use of other functionalized hydantoins in polymer chemistry provides a strong precedent for this line of inquiry.
Future research in this area should explore:
Polymer Chemistry: The imino group, along with the N-H moiety, provides sites for polymerization reactions. youtube.comyoutube.com This compound could potentially act as a monomer or a cross-linking agent to create novel polymers. The rigid heterocyclic core could impart desirable properties such as thermal stability and strength, while the functional groups could enhance inter-chain hydrogen bonding, similar to the interactions seen in high-strength polymers like Kevlar. youtube.com
Catalysis: The hydantoin structure is known to act as a ligand or catalyst in certain organic reactions. The specific electronic and steric profile of this compound should be investigated for its potential to catalyze reactions such as polymerization or other condensation reactions. youtube.com
Functional Materials: By tethering this molecule to surfaces or incorporating it into larger macromolecular structures, it may be possible to create functional materials with specific recognition or binding properties, leveraging the hydrogen bonding capabilities of the hydantoin ring.
This systematic approach, from foundational synthesis to advanced applications, will be crucial in defining the scientific value and future utility of this compound.
Q & A
Q. Basic Characterization Techniques
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns and purity. For example, methyl protons in 5-methylimidazolidine-2,4-dione derivatives appear as singlets at δ ~1.6 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving U-shaped conformations and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- FT-IR : Stretching frequencies at ~1750 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) validate the imidazolidine-dione core .
How do structural modifications (e.g., sulfonyl or fluorophenyl groups) influence the hypoglycemic activity of imidazolidine-2,4-dione derivatives?
Advanced Pharmacological Mechanism
Sulfonyl and fluorophenyl substitutions enhance hypoglycemic activity by modulating PPAR-γ (peroxisome proliferator-activated receptor gamma) signaling. For example:
- Sulfonyl groups : Improve aldose reductase inhibition (IC₅₀ < 10 µM), reducing diabetic complications like neuropathy .
- Fluorophenyl groups : Increase PPAR-γ activation by 40–60% compared to unsubstituted analogs, lowering fasting blood glucose in murine models .
Experimental Design : - In vitro assays : PPAR-γ luciferase reporter systems quantify transcriptional activity .
- In vivo models : Oral administration in diabetic mice (15-day studies) with insulin/glucose level monitoring .
How can crystallographic data resolve contradictions in reported bioactivity for structurally similar imidazolidine-2,4-diones?
Advanced Structural Analysis
Crystallography identifies conformational differences affecting biological activity. For example:
- Centroid-to-centroid distances : In sulfonylated derivatives, distances <4 Å between aromatic rings correlate with enhanced π-π stacking and receptor binding .
- Hydrogen-bond networks : N–H⋯O interactions stabilize dimeric arrangements, influencing solubility and bioavailability .
Contradiction Resolution : Conflicting bioactivity data in literature may arise from polymorphic forms or solvent-dependent conformations, resolved via comparative crystal structure analysis .
What strategies optimize multi-component reactions (MCRs) for synthesizing imidazolidine-2,4-dione libraries with diverse substituents?
Advanced Synthetic Chemistry
3-7 component MCRs enable rapid diversification:
- Scaffold diversity : Combine imidazolidine-2,4-dione with thiazolidine-2,4-dione or oxadiazoline cores .
- Solvent optimization : Ethanol/water mixtures improve yields (>85%) and reduce byproducts .
- Workflow : Post-synthesis recrystallization in ethanol ensures purity (>98% HPLC) .
How do researchers address discrepancies in reaction yields for imidazolidine-2,4-dione sulfonylation across studies?
Advanced Data Analysis
Yield discrepancies often stem from:
- Reagent stoichiometry : Excess sulfonyl chloride (1.2 equiv) improves conversion .
- Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., 95% vs. 98%) .
- Catalyst loading : DMAP (5 mol%) increases reaction rates 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
